Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is a versatile organometallic compound with a molecular weight of 327.1130 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable asset for advanced research and development . It consists of a ferrocene core, which is a sandwich-like structure with two cyclopentadienyl rings bound to a central iron atom, and a pyrrolidinyl group attached via a carbonyl linkage .
Preparation Methods
The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- involves several steps. One common method includes the reaction of ferrocene with a pyrrolidinyl derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .
Chemical Reactions Analysis
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene core can lead to the formation of ferrocenium ions, while reduction can yield ferrocene derivatives with altered electronic properties .
Scientific Research Applications
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- has numerous applications in scientific research. In chemistry, it is used as a ligand in asymmetric catalysis, particularly in rhodium-catalyzed olefin hydrogenation . In biology and medicine, this compound has shown potential as a novel anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes. Additionally, it is used in the development of electrochemical sensors for detecting various molecules and ions in solutions . In industry, Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is utilized in the synthesis of advanced materials, including polymers and nanoparticles with unique electronic and magnetic properties .
Mechanism of Action
The mechanism by which Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- exerts its effects involves its interaction with molecular targets and pathways within cells. The ferrocene core can undergo redox reactions, which can generate reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent enzymes and pathways, further contributing to its biological activity .
Comparison with Similar Compounds
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- can be compared to other ferrocene derivatives, such as ferrocenyl-based Josiphos derivatives and Knochel’s Ferriphos ligands . These compounds share a similar ferrocene core but differ in their substituents and functional groups. The unique pyrrolidinyl group in Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- provides distinct electronic and steric properties, making it particularly effective in certain catalytic and biological applications . Other similar compounds include ferrocenylimidazolo [2,1-b]-1,3,4-thiadiazoles, which have shown high yields in synthetic reactions under microwave irradiation .
Properties
CAS No. |
115223-09-1 |
---|---|
Molecular Formula |
C15H13FeNO4 |
Molecular Weight |
327.11 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+) |
InChI |
InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1 |
InChI Key |
SQZVBHQTIKPEQM-UHFFFAOYSA-M |
SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.